3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a functionalized heterocyclic building block essential for multi-step organic synthesis. Its utility is defined by three key structural features: an N-methyl group that enhances solubility in organic solvents and blocks N-H reactivity, a strongly electron-withdrawing 5-nitro group that activates the pyridine ring for specific transformations, and a 3-bromo substituent that serves as a highly reliable and versatile reaction handle, particularly for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. [REFS-1, REFS-2] These features combine to make it a strategic precursor for complex molecular targets in medicinal chemistry and materials science.
Replacing 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one with seemingly similar analogs can lead to significant process failures and lower yields. Substituting the 3-bromo group with a 3-chloro group fundamentally reduces reactivity in standard palladium-catalyzed cross-couplings, requiring harsher conditions or specialized catalysts. [1] Altering the nitro group's position from the 5- to the 4- or 6-position changes the regiochemical activation of the ring, compromising the high yields seen in nucleophilic aromatic substitution (SNAr) at the 3-position. [2] Furthermore, using the N-H analog (lacking the N-methyl group) can introduce unwanted side reactions and reduce solubility in common non-polar organic solvents, complicating handling and purification.
This compound consistently demonstrates high efficiency as a substrate in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation. In the synthesis of a p38α MAP kinase inhibitor, coupling with 4-fluorophenylboronic acid proceeded in 95% yield. [1] Similarly, a patent for CDK inhibitors reports an 88% yield for a Suzuki coupling step using this precursor. [2] Another patent for IRAK4 inhibitors achieved a 99% yield in a comparable transformation. [3] The C-Br bond's reactivity is substantially higher than a C-Cl bond in standard oxidative addition to Pd(0), making the bromo-analog the preferred choice for achieving high conversion under milder conditions. [4]
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Coupling |
| Target Compound Data | 88% to 99% across multiple examples [REFS-1, REFS-2, REFS-3] |
| Comparator Or Baseline | 3-Chloro analog, which exhibits lower reactivity in Pd-catalyzed oxidative addition [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">4</a>] |
| Quantified Difference | Enables near-quantitative yields under standard conditions, a significant process advantage over less reactive chloro-analogs. |
| Conditions | Standard Suzuki-Miyaura conditions (e.g., Pd catalyst, base, boronic acid/ester) as documented in medicinal chemistry syntheses. |
For procurement, selecting this bromo-compound translates to higher process efficiency, reduced catalyst loading, and simplified purification, lowering the cost-per-gram of the final active pharmaceutical ingredient.
The electron-withdrawing 5-nitro group strongly activates the 3-position for nucleophilic attack, enabling efficient, often metal-free, functionalization. In a key example, the reaction of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one with sodium azide proceeded smoothly to give the 3-azido product in a 95% isolated yield. [1] This high degree of activation is specific to the electronic arrangement of this isomer.
| Evidence Dimension | Isolated Yield in SNAr with Azide |
| Target Compound Data | 95% |
| Comparator Or Baseline | Isomeric nitropyridones or analogs lacking strong electron-withdrawing groups. |
| Quantified Difference | Significantly higher reactivity and yield compared to less activated pyridine rings. |
| Conditions | Reaction with sodium azide in a suitable solvent. |
This provides chemists with a highly efficient, alternative synthetic route for introducing nitrogen-based functional groups, increasing the versatility and strategic value of this specific building block in a synthesis campaign.
The compound is a crystalline solid with a sharp, well-defined melting point of 172-173 °C. [1] This contrasts with crude mixtures or impure materials which would exhibit a broad melting range. A sharp melting point is a key indicator of high purity, which is essential for achieving reproducible results in sensitive downstream reactions like palladium-catalyzed couplings.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 172-173 °C |
| Comparator Or Baseline | Crude or unpurified material (which would have a lower, broader melting range). |
| Quantified Difference | A narrow melting range is a standard proxy for high purity in solid reagents. |
| Conditions | Standard melting point apparatus. |
Procuring a compound with verified high purity and defined physical properties minimizes the risk of batch-to-batch variability and reaction failures, ensuring greater reproducibility in R&D and manufacturing.
This compound is the right choice when a project requires the reliable, high-yield synthesis of highly substituted pyridinone cores. Its demonstrated success in Suzuki couplings with yields of 88-99% makes it a preferred precursor for building libraries of potential kinase inhibitors (such as p38, CDK, and IRAK4 inhibitors) where process robustness and scalability are critical. [REFS-1, REFS-2, REFS-3]
This reagent is ideal for synthetic routes that demand precise regiochemical control. The combination of a highly reactive C-Br bond for cross-coupling and a nitro-activated site for SNAr provides two distinct and reliable vectors for functionalization, allowing for the controlled, stepwise construction of complex, multi-substituted heterocyclic systems. [REFS-1, REFS-4]
Where the introduction of diverse functional groups onto a pyridinone scaffold is necessary, this compound serves as a superior starting point. The high efficiency of both cross-coupling and SNAr reactions allows for the attachment of a wide range of substituents, making it a valuable platform for developing novel agrochemicals, dyes, or other functional materials where structure-activity relationships are being explored.